

Cross-Validation of Biological Assay Results for Adamantane Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 4-(1-Adamantyl)-3-thiosemicarbazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various adamantane compounds against three key targets: 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), Human Immunodeficiency Virus (HIV), and the influenza A M2 proton channel. The data presented is compiled from multiple studies to offer a cross-validated perspective on the efficacy of these compounds. Detailed experimental protocols for the primary assays are provided, along with visualizations of the relevant biological pathways and experimental workflows.

Comparative Biological Activity of Adamantane Compounds

The following tables summarize the in vitro inhibitory activities of selected adamantane derivatives against 11 β -HSD1, HIV-1, and various influenza A strains. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are provided as measures of compound potency.

Table 1: Inhibition of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) by Adamantane Derivatives

Compound Class	Specific Compound/Derivative	IC50 (nM)	Assay System
Adamantyl Ethanones	Compound 72	50-70	Human 11 β -HSD1
Adamantyl Ethanones	Compound 52, 62, 92, 103, 104	50-70	Human 11 β -HSD1
Adamantyl Heterocyclic Ketones	Compound 28 (4-methyl-4H-1,2,4-triazole derivative)	19	HEK293 cells with human HSD11B1 gene
Adamantyl Heterocyclic Ketones	Compound 29 (5-methyl-1,3,4-thiadiazole derivative)	61	HEK293 cells with human HSD11B1 gene
Adamantyl Heterocyclic Ketones	Compound 27 (1-methyl-1H-imidazole derivative)	93	HEK293 cells with human HSD11B1 gene
Adamantyl Heterocyclic Ketones	Compound 26 (Thiophenyl derivative)	101	HEK293 cells with human HSD11B1 gene
2-(Adamantan-1-ylamino)thiazol-4(5H)-ones	Compound 3i	82.82% inhibition at 10 μ M	Human liver microsomes

Table 2: Anti-HIV-1 Activity of Adamantane Derivatives

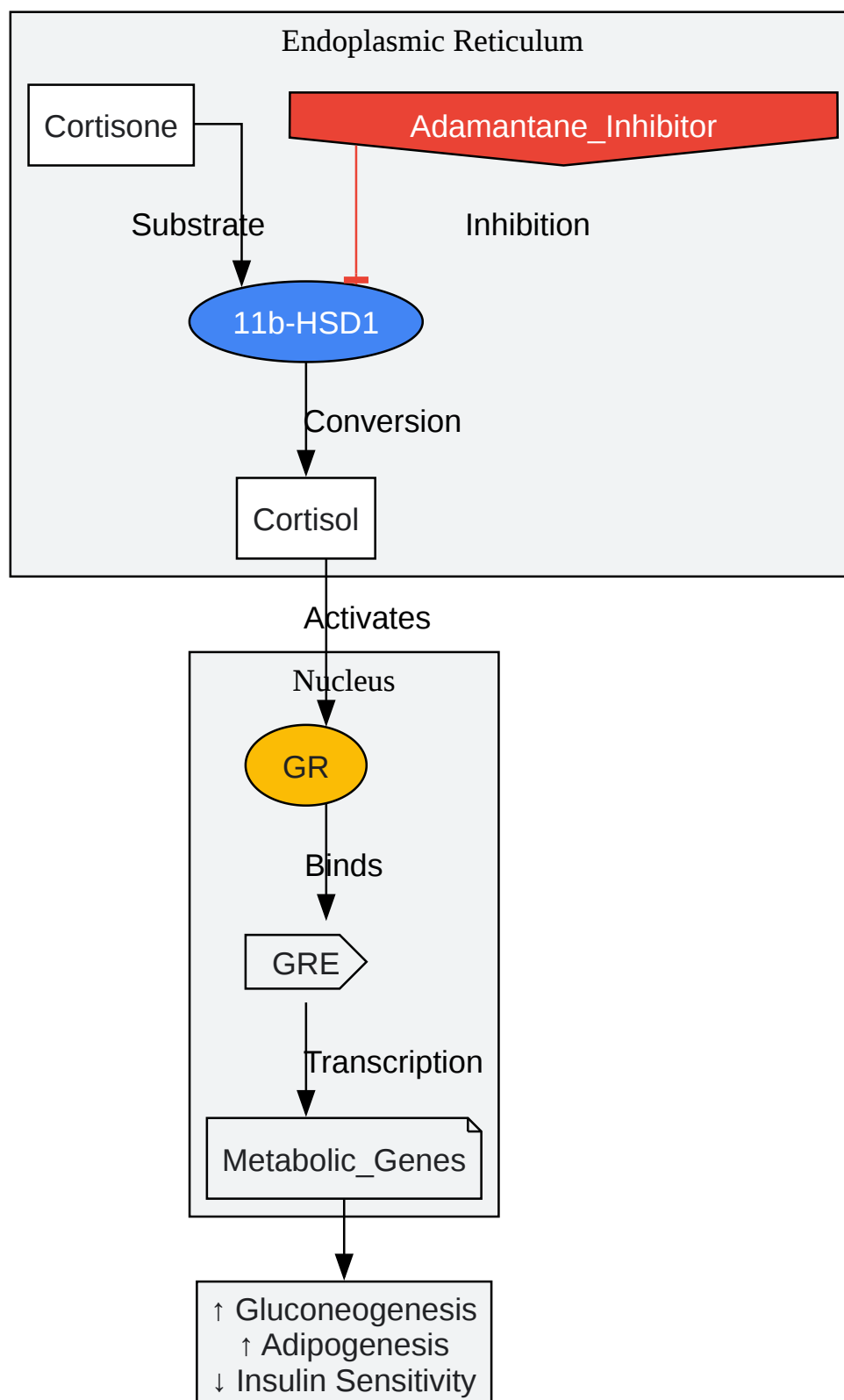
Compound	Virus Strain	Cell Line	IC50 / EC50	Reference
Amant (polyanionic agent)	HIV-1	MT-4 and MAGI cells	IC50: 2-6 µg/mL	[1]
2-(1- adamantyl)piperi dine (132)	Not Specified	Not Specified	EC50 in low µM range	[2]
Adamantylated Thalidomide (135)	HIV-1	CEM cells	EC50: 4.7 ± 0.1 µM	[2]
"Cosalog 25"	HIV-1 Protease	In vitro	IC50: 0.37 µM	[2]
"Cosalog 25"	HIV-1 Integrase	In vitro	IC50: 7 µM	[2]
Borderline activity compounds (4b,c, 5a-c, 8a)	HIV-1	Not Specified	Borderline activity	[3]

Table 3: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

Compound	Virus Strain	EC50 (μM)	Reference
Amantadine	A/H1N1	-	
Rimantadine	A/H1N1	-	
Compound 4b,c	A/H1N1	Markedly active	[3]
Compound 6d	A/H1N1	Markedly active	[3]
Compound 4a,b	A/H2N2	Markedly active	[3]
Compound 5a	A/H2N2, A/H3N2	Markedly active	[3]
Compound 6a	A/H2N2, A/H3N2	Markedly active	[3]
Compound 7a	A/H2N2, A/H3N2	Markedly active	[3]
Enol ester 10 (R and S enantiomers)	A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)	IC50 = 7.7 μM	[4]
Gly-Thz-rimantadine	A/Hongkong/68	IC50 = 0.11 μg/mL	[5]

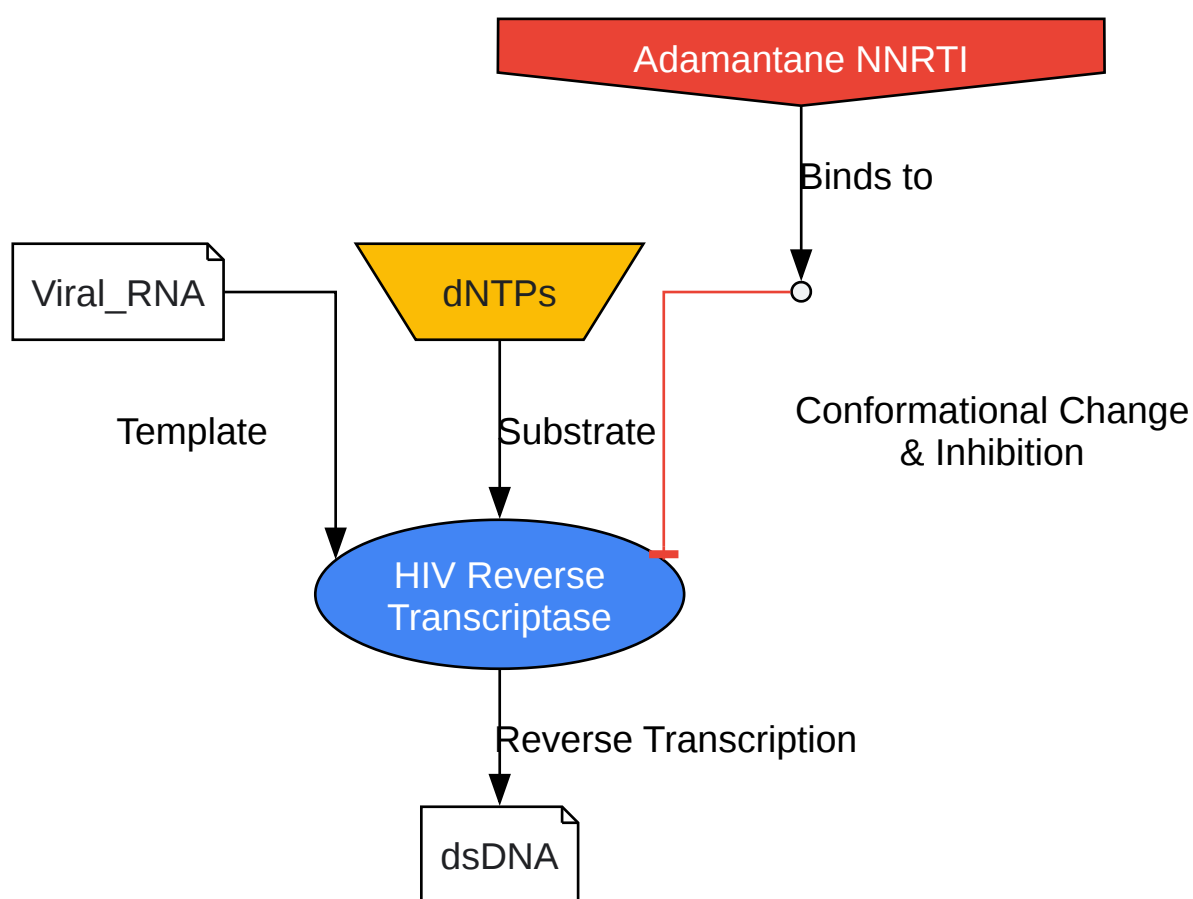
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which adamantane compounds exert their biological effects on the respective targets.



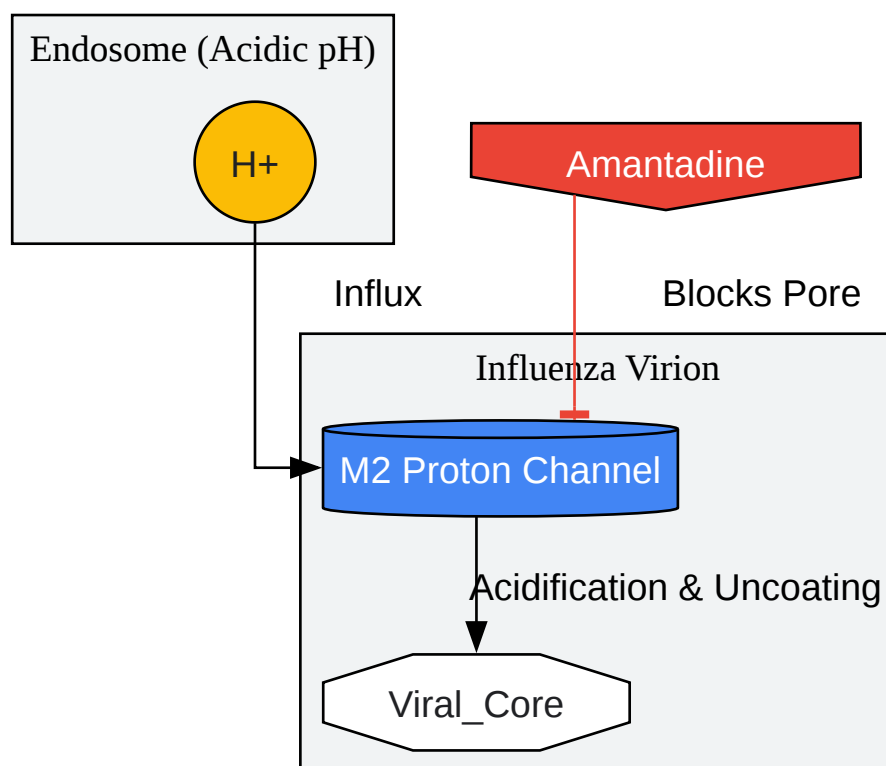
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Figure 1: Mechanism of 11 β -HSD1 Inhibition by Adamantane Compounds.



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Figure 2: Inhibition of HIV Reverse Transcriptase by Adamantane NNRTIs.



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Figure 3: Mechanism of Amantadine Inhibition of Influenza A M2 Proton Channel.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

In Vitro 11 β -HSD1 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to assess the inhibitory potential of adamantane compounds on 11 β -HSD1 activity in a microsomal preparation.

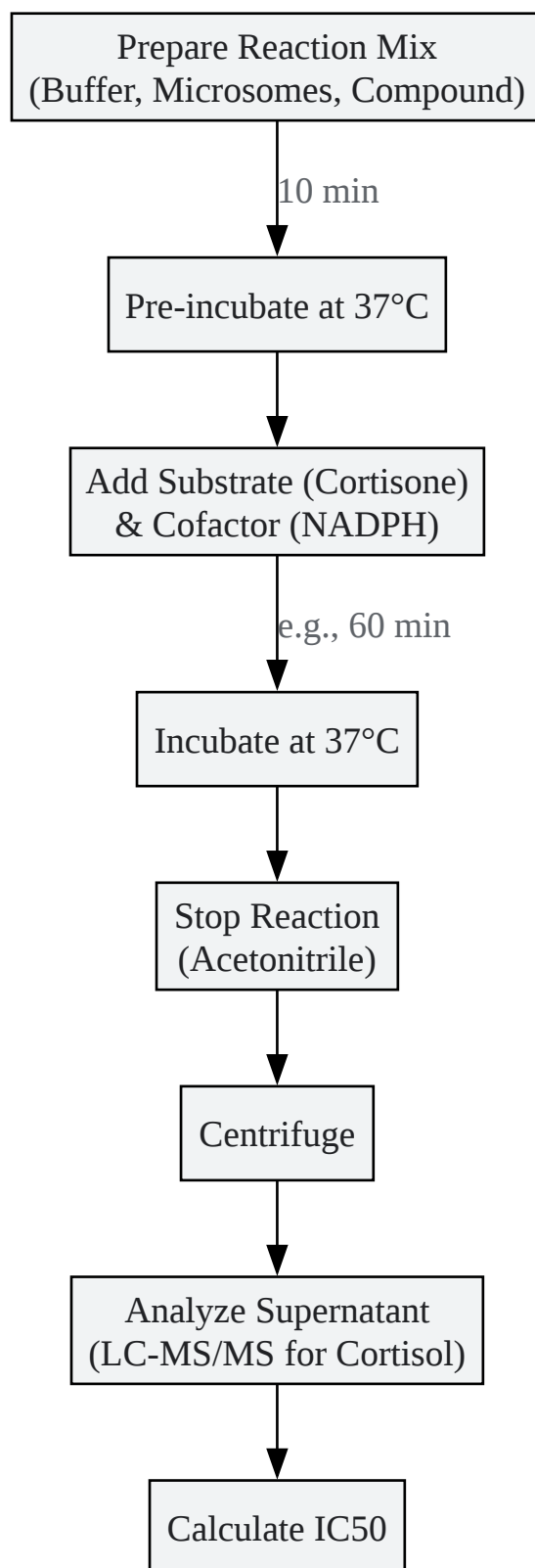
Materials:

- Human liver microsomes
- Adamantane test compounds

- Cortisone (substrate)
- NADPH (cofactor)
- Phosphate buffer (pH 7.4)
- 96-well microplate
- Incubator (37°C)
- LC-MS/MS system for cortisol quantification

Procedure:

- Prepare a reaction mixture in a 96-well plate containing phosphate buffer, human liver microsomes, and the adamantane test compound at various concentrations.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding cortisone and NADPH to each well.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
- Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
- Centrifuge the plate to pellet the microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the amount of cortisol produced using a validated LC-MS/MS method.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Figure 4: Workflow for 11β-HSD1 Inhibition Assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (ELISA-based)

This non-radioactive assay measures the ability of adamantane compounds to inhibit the activity of HIV-1 RT.

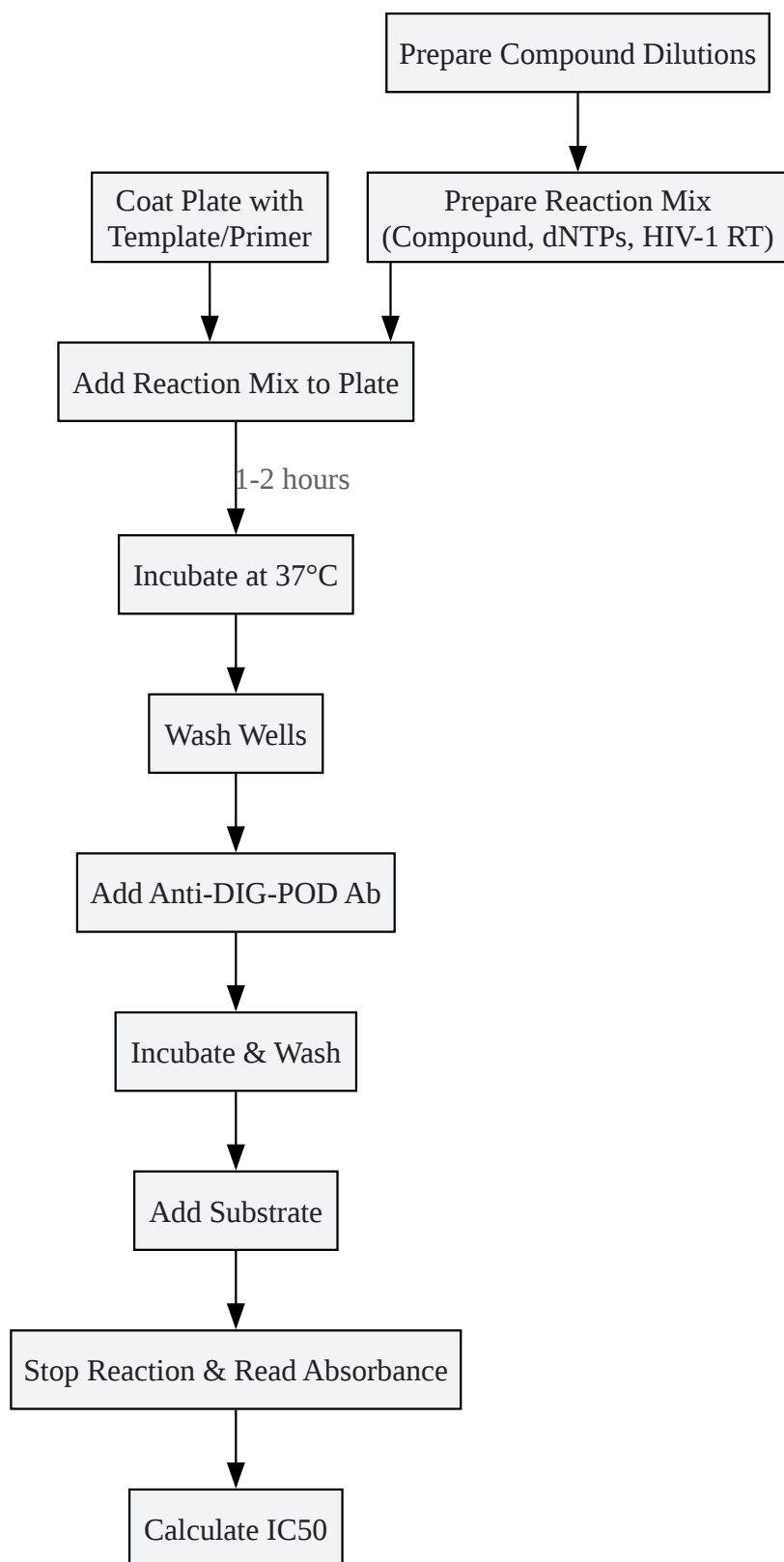
Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Adamantane test compounds
- Poly(A) template and Oligo(dT) primer
- Biotin-dUTP and Digoxigenin-dUTP
- Streptavidin-coated 96-well microplate
- Anti-Digoxigenin-Peroxidase (POD) antibody
- Peroxidase substrate (e.g., ABTS)
- Wash buffer and stop solution
- Microplate reader

Procedure:

- Coat the streptavidin-coated microplate wells with the biotinylated Oligo(dT) primer annealed to the Poly(A) template.
- Prepare serial dilutions of the adamantane test compounds.
- In a separate reaction plate, mix the test compounds, dNTP mix (including Biotin-dUTP and DIG-dUTP), and recombinant HIV-1 RT.
- Transfer the reaction mixtures to the coated microplate wells.

- Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.
- Wash the wells to remove unbound reagents.
- Add the Anti-Digoxigenin-POD antibody to each well and incubate.
- Wash the wells again to remove unbound antibody.
- Add the peroxidase substrate and incubate until color develops.
- Stop the reaction with a stop solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percent inhibition and determine the IC₅₀ value.



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Figure 5: Workflow for HIV-1 RT Inhibition Assay (ELISA).

Influenza A Plaque Reduction Assay

This assay determines the antiviral activity of adamantane compounds by measuring the reduction in the number of viral plaques.

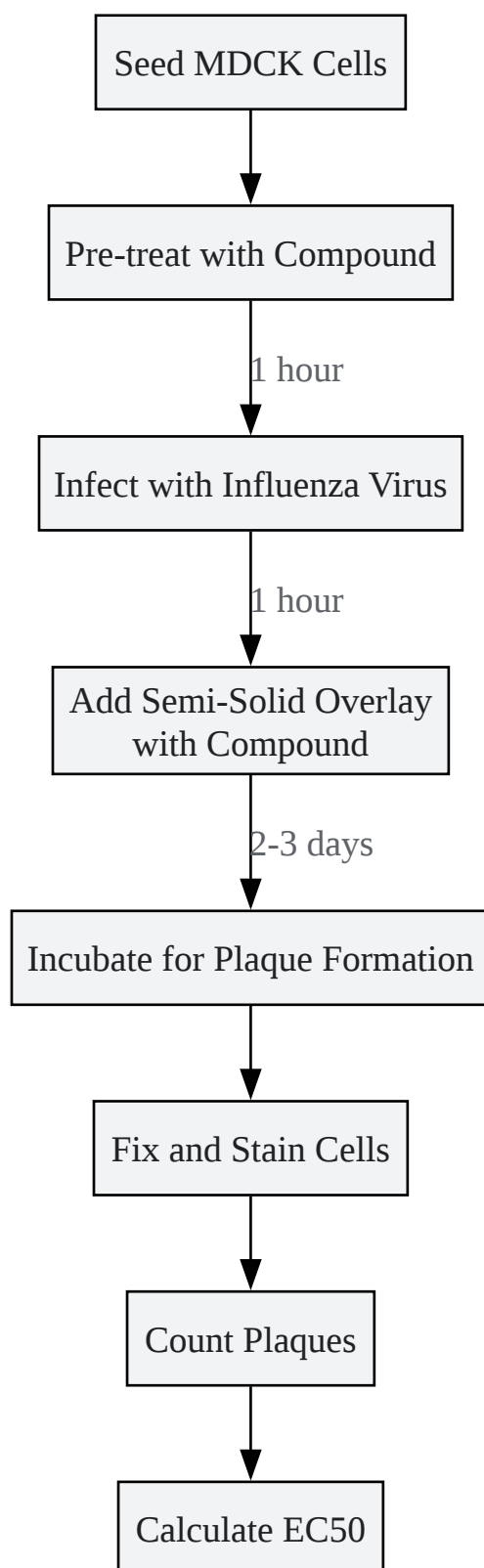
Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock
- Adamantane test compounds
- Cell culture medium (e.g., DMEM)
- Semi-solid overlay (e.g., containing Avicel or agarose)
- Trypsin
- Crystal violet staining solution
- 6-well or 12-well cell culture plates

Procedure:

- Seed MDCK cells in culture plates and grow to a confluent monolayer.
- Prepare serial dilutions of the influenza A virus stock.
- Prepare serial dilutions of the adamantane test compounds.
- Pre-treat the MDCK cell monolayers with the different concentrations of the test compounds for 1 hour at 37°C.
- Infect the cells with a known titer of influenza A virus for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells.

- Overlay the cells with a semi-solid medium containing the respective concentrations of the test compounds and trypsin.
- Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
- Fix the cells with a formalin solution.
- Remove the overlay and stain the cells with crystal violet.
- Count the number of plaques in each well.
- Calculate the percent plaque reduction for each compound concentration and determine the EC50 value.



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